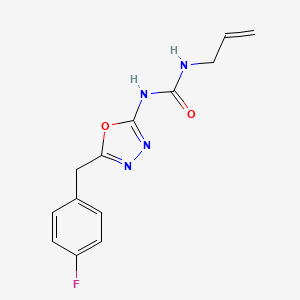![molecular formula C24H21N3O2S2 B2416664 2-{[2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基]硫代}-3-(2-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1291844-27-3](/img/structure/B2416664.png)
2-{[2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基]硫代}-3-(2-甲基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intriguing chemical compound notable for its complex structure and potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a fused bicyclic ring system incorporating both sulfur and nitrogen atoms. It is often studied for its potential therapeutic uses due to its unique structural components, which might contribute to diverse biological activities.
科学研究应用
Chemistry: In chemistry, 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is studied for its unique electronic and steric properties, which make it a valuable scaffold for designing new molecules with potential catalytic activities or as ligands in coordination chemistry.
Biology: In biology, the compound's structure suggests it may interact with various biological targets, making it a candidate for developing new bioactive molecules. Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent by evaluating its effects on different cell lines and pathogens.
Medicine: In medicine, it holds promise for drug development due to its potential pharmacological activities. Its unique structure could lead to the discovery of new therapeutic agents that target specific pathways or proteins involved in diseases.
Industry: In industry, this compound could find applications in material science or as a precursor for synthesizing more complex molecules used in pharmaceuticals or agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: To prepare 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a multi-step synthetic route is typically employed
Commonly, the synthesis may start with the preparation of 3,4-dihydroquinoline intermediates through cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski reactions. These intermediates are then subjected to nucleophilic substitution reactions to attach the 2-oxoethylsulfanyl group. The final step generally involves the formation of the thieno[3,2-d]pyrimidin-4(3H)-one system under conditions that promote cyclization and ring-closure, such as heating in the presence of sulfur or related reagents.
Industrial Production Methods: Scaling up this synthesis for industrial production requires optimization of reaction conditions, solvents, and catalysts to ensure high yields and purity. Continuous flow chemistry may be utilized to enhance reaction efficiency and reproducibility on a larger scale. Catalysts like palladium or copper may be employed to facilitate key steps in the synthesis, and purification techniques such as recrystallization or chromatography are essential to obtain the final product in pure form.
化学反应分析
Types of Reactions: 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions employed.
Reduction: It can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitutions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction typically involves reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions might use electrophiles or nucleophiles, depending on the desired modification, in the presence of catalysts like palladium on carbon or copper(I) iodide.
Major Products:
作用机制
The exact mechanism of action for 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The compound's sulfanyl and quinoline moieties could enable it to bind to active sites on proteins, modulating their activity and leading to desired biological outcomes.
相似化合物的比较
Comparison: Compared to other compounds with thieno[3,2-d]pyrimidin-4(3H)-one cores, 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of a quinoline ring and a sulfanyl group. This combination imparts distinct electronic properties and biological activities that may not be present in simpler analogs.
Similar Compounds: Similar compounds include:
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives with various substituents.
Quinoline-based compounds with different functional groups.
Sulfanyl-containing heterocycles.
These compounds may share some structural features but differ in their overall properties and applications.
属性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-16-7-2-4-10-19(16)27-23(29)22-18(12-14-30-22)25-24(27)31-15-21(28)26-13-6-9-17-8-3-5-11-20(17)26/h2-5,7-8,10-12,14H,6,9,13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFMABQJTIULRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)
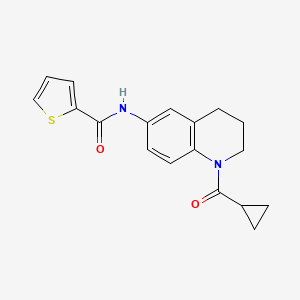
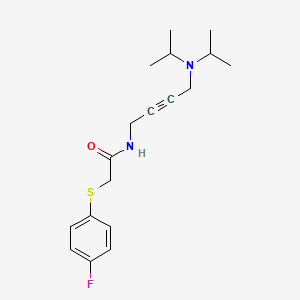
![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2416592.png)
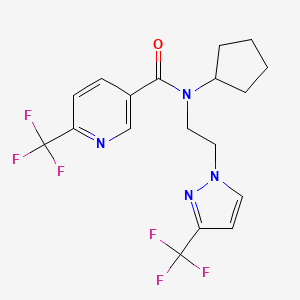
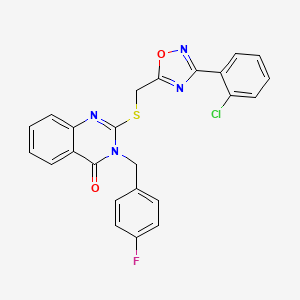
![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)

![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)
![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
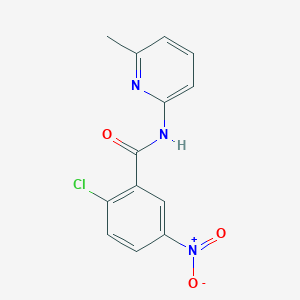
![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)
